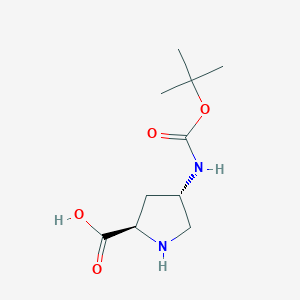

(2R,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h6-7,11H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLTYSXLMVYGBJO-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H](NC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501191172 | |

| Record name | rel-(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501191172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217651-50-7 | |

| Record name | rel-(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-D-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217651-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501191172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(2R,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid, also known as Boc-4-amino-pyrrolidine-2-carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological relevance, and potential therapeutic applications.

- Molecular Formula : C10H18N2O4

- Molecular Weight : 218.26 g/mol

- CAS Number : 1279032-67-5

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific transporters and enzymes involved in amino acid metabolism and cancer cell proliferation.

Inhibition of Amino Acid Transporters

Research indicates that this compound acts as an inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), which is crucial for amino acid homeostasis in cells. Inhibitors of ASCT2 have been shown to reduce the viability of various cancer cell lines, including MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer) in a dose-dependent manner .

Anticancer Activity

In vitro studies demonstrated that this compound inhibits cell proliferation in several cancer cell lines. The compound's mechanism involves blocking the uptake of essential amino acids, thereby disrupting protein synthesis and cellular metabolism necessary for tumor growth .

Case Studies

-

Cell Viability Assays : A study evaluated the effects of the compound on MCF-7, LnCaP, and MDA-MB-231 cell lines. The results indicated a significant reduction in cell viability with increasing concentrations of the compound, highlighting its potential as a therapeutic agent against these cancers .

Cell Line IC50 (µM) MCF-7 10.5 LnCaP 12.3 MDA-MB-231 9.8 - Molecular Docking Studies : In silico molecular docking studies have been performed to predict the binding affinity of this compound to ASCT2. The compound exhibited a favorable docking score, indicating strong interactions with the target site, which supports its role as a competitive inhibitor .

Pharmacological Relevance

The pharmacological implications of this compound extend beyond cancer treatment. Its ability to modulate amino acid transport suggests potential applications in metabolic disorders where amino acid homeostasis is disrupted.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit antiviral and anticancer activities. The incorporation of the Boc group enhances the stability and bioavailability of these compounds. Studies have demonstrated that certain derivatives can inhibit viral replication and induce apoptosis in cancer cells, making them potential candidates for therapeutic development .

Neuroprotective Effects

Recent studies suggest that (2R,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid may possess neuroprotective properties. Its ability to modulate neurotransmitter systems has been investigated as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's structural characteristics allow it to cross the blood-brain barrier effectively .

Peptide Synthesis

Chiral Building Block

The compound serves as a valuable chiral building block in peptide synthesis. Its unique stereochemistry allows for the creation of peptides with specific configurations necessary for biological activity. The Boc protecting group is particularly useful in solid-phase peptide synthesis (SPPS), facilitating the sequential addition of amino acids while preventing unwanted side reactions .

Application in Drug Design

In drug design, the ability to incorporate this compound into peptide sequences can lead to the development of novel therapeutics with improved efficacy and reduced side effects. For instance, its use in synthesizing cyclic peptides has shown promise in enhancing binding affinity to target receptors .

Organic Synthesis

Versatile Synthetic Intermediates

This compound is utilized as a versatile synthetic intermediate in organic synthesis. Its reactive functional groups allow for various chemical transformations, including coupling reactions and modifications to introduce additional pharmacophores. Researchers have successfully employed this compound in multi-step syntheses to create complex organic molecules with potential applications in pharmaceuticals .

Catalysis

There is ongoing research into using this compound as a catalyst or ligand in asymmetric synthesis. Its chiral nature can influence reaction pathways, leading to higher enantioselectivity in the formation of desired products .

Case Studies

Chemical Reactions Analysis

Amide Bond Formation

This compound readily participates in peptide coupling reactions due to its carboxylic acid and protected amine functionalities.

| Reagents/Conditions | Outcome | Mechanistic Notes |

|---|---|---|

| DCC/HOBt or EDC/HOBt | Forms amide bonds with amino groups, essential for peptide elongation. | Activation of the carboxylic acid group via carbodiimide reagents enables nucleophilic attack by amines. |

| HATU/DIPEA in DMF | High-yield coupling for sterically hindered substrates. | Uranium-based reagents improve coupling efficiency in polar aprotic solvents. |

| Solid-phase synthesis | Used for iterative peptide chain assembly. | The Boc-protected amine allows selective deprotection during stepwise synthesis. |

The stereochemistry at C2 and C4 influences coupling efficiency, with the (2R,4S) configuration minimizing steric clashes during bond formation .

Esterification

The carboxylic acid group can be converted to esters for improved solubility or further functionalization.

| Reagents/Conditions | Outcome | Applications |

|---|---|---|

| Methanol/HCl (Fischer esterification) | Methyl ester formation. | Enhances membrane permeability in prodrug design. |

| DCC/DMAP in CH₂Cl₂ | Activated ester intermediates. | Facilitates nucleophilic substitution reactions. |

| Thionyl chloride (SOCl₂) | Acid chloride generation for reactive intermediates. | Enables rapid acylation under mild conditions. |

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) protecting group is selectively removed to expose the free amine.

Deprotection kinetics are pH-dependent, with TFA providing rapid cleavage under anhydrous conditions.

Cyclization Reactions

The pyrrolidine ring and adjacent functional groups enable intramolecular cyclization.

| Reagents/Conditions | Product | Stereochemical Outcome |

|---|---|---|

| EDCI/HOBt, high dilution | Macrocyclic lactams | Retains (2R,4S) configuration due to ring strain minimization. |

| Mitsunobu conditions (DEAD, PPh₃) | Oxazolidinone derivatives | Stereoselectivity governed by substrate geometry. |

Oxidation and Reduction

Functional group interconversions expand synthetic utility.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | Pyrrolidine N-oxide | Limited by Boc group stability under strong oxidants. |

| Reduction | LiAlH₄ | Alcohol derivative (from ester) | Requires prior esterification of the carboxylic acid. |

Stereochemical Influence on Reactivity

The (2R,4S) configuration confers distinct reactivity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.